Welcome to the BenchChem Online Store!
molecular formula C10H10O2 B3058088 (1R)-2,3-Dihydro-1H-indene-1-carboxylic acid CAS No. 877-01-0

(1R)-2,3-Dihydro-1H-indene-1-carboxylic acid

Cat. No. B3058088
M. Wt: 162.18 g/mol
InChI Key: JBQMFBWTKWOSQX-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08492387B2

Procedure details

Thionyl Chloride (0.95 mL, 13.0 mmol) was added to a room temperature solution of indane-1-carboxylic acid dissolved in 20 mL of dichloromethane. The reaction mixture was stirred at room temperature for 35 minutes after which time the volume was reduced by approximately 50% via a rotovap. Then 20 mL of methanol was added and the reaction was stirred at room temperature for 3 hours. Evaporation of the solvent and column chromatography (9/1 hexanes/EtOAc) afforded of methyl indane-1-carboxylate (2.2 g, 100%) as a colorless oil.
Quantity
0.95 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[CH:5]1([C:14]([OH:16])=[O:15])[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:7][CH2:6]1.[CH3:17]O>ClCCl>[CH:5]1([C:14]([O:16][CH3:17])=[O:15])[C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH2:7][CH2:6]1

Inputs

Step One
Name
Quantity
0.95 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)C(=O)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 35 minutes after which time the volume
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent and column chromatography (9/1 hexanes/EtOAc)

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
C1(CCC2=CC=CC=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.